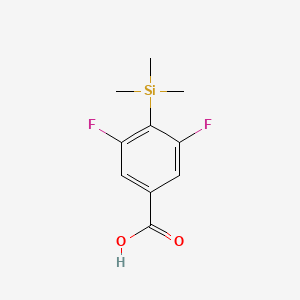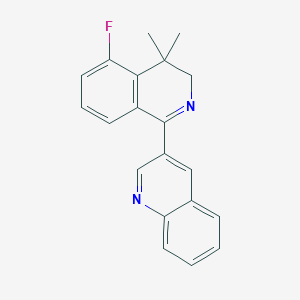
3-(5-Fluoro-4,4-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Fluoro-4,4-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system fused with a dihydroisoquinoline moiety, which is further substituted with a fluorine atom and two methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-4,4-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination: The quinoline ring is brominated to introduce a bromine atom at a specific position.
Nitrile Formation: The brominated quinoline is then converted to a nitrile via a palladium-catalyzed cross-coupling reaction using zinc cyanide.
Ritter Reaction: The nitrile undergoes a Ritter reaction with 2-methyl-1-phenylpropan-2-ol in the presence of sulfuric acid to form the dihydroisoquinoline scaffold.
Cyclization: The intermediate is cyclized using the Bischler-Napieralski reaction to form the final dihydroisoquinoline-quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-4,4-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, particularly involving the fluorine atom and the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution often involves reagents like sodium fluoride (NaF) or potassium fluoride (KF) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives
Scientific Research Applications
3-(5-Fluoro-4,4-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimalarial, antibacterial, and antiviral agent due to its quinoline core.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biological Studies: The compound’s interactions with various biological targets are explored to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-4,4-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline involves its interaction with specific molecular targets. The quinoline ring system is known to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis in cells. This inhibition disrupts the synthesis of nucleotides, leading to the suppression of cell proliferation, particularly in rapidly dividing cells such as cancer cells and pathogens .
Comparison with Similar Compounds
Similar Compounds
Quinofumelin: A similar compound with a dihydroisoquinoline-quinoline structure, known for its fungicidal activity.
Fluoroquinolones: A class of antibiotics that share the quinoline core and exhibit broad-spectrum antibacterial activity.
Uniqueness
3-(5-Fluoro-4,4-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications in medicinal chemistry and organic synthesis.
Properties
CAS No. |
919786-48-4 |
|---|---|
Molecular Formula |
C20H17FN2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
5-fluoro-4,4-dimethyl-1-quinolin-3-yl-3H-isoquinoline |
InChI |
InChI=1S/C20H17FN2/c1-20(2)12-23-19(15-7-5-8-16(21)18(15)20)14-10-13-6-3-4-9-17(13)22-11-14/h3-11H,12H2,1-2H3 |
InChI Key |
JXDCTWHEKRVOFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN=C(C2=C1C(=CC=C2)F)C3=CC4=CC=CC=C4N=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}pyrrolidine](/img/structure/B15170841.png)
![N-Acetyl-S-[N-(2-phenyl-D5-ethyl)thiocarbamoyl]-L-cysteine](/img/structure/B15170848.png)
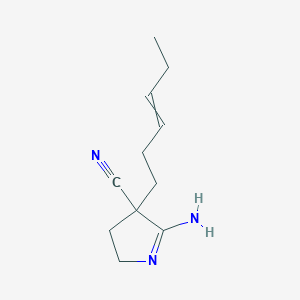
![2-[(4-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B15170857.png)
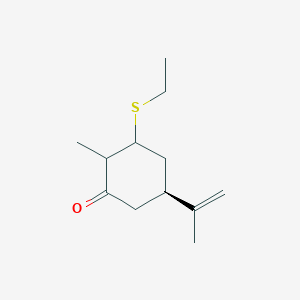
![2-[(5-Chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B15170873.png)
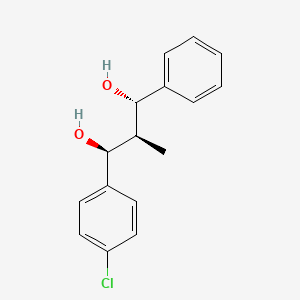
![Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-phenoxy-](/img/structure/B15170888.png)

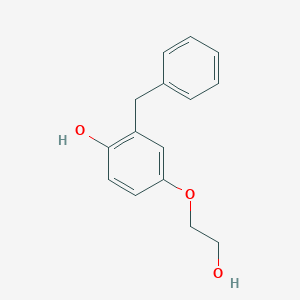
![2-{1-[5-(Trimethylsilyl)thiophen-2-yl]ethylidene}hydrazine-1-carbothioamide](/img/structure/B15170909.png)
![4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol](/img/structure/B15170928.png)
![1-Piperidinecarboxylic acid, 4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-, 1,1-dimethylethyl ester](/img/structure/B15170930.png)
